molecular formula C8H11NO3S2 B14834097 N-(3-Hydroxy-5-(methylthio)phenyl)methanesulfonamide

N-(3-Hydroxy-5-(methylthio)phenyl)methanesulfonamide

Cat. No.: B14834097
M. Wt: 233.3 g/mol
InChI Key: DEXBMTWDDAZYEH-UHFFFAOYSA-N
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Description

N-(3-Hydroxy-5-(methylthio)phenyl)methanesulfonamide is an organic compound with the molecular formula C8H11NO3S2 and a molecular weight of 233.31 g/mol . This compound is characterized by the presence of a hydroxy group, a methylthio group, and a methanesulfonamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-(3-Hydroxy-5-(methylthio)phenyl)methanesulfonamide typically involves the reaction of 3-hydroxy-5-(methylthio)aniline with methanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

N-(3-Hydroxy-5-(methylthio)phenyl)methanesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), nucleophiles (e.g., thiols), and hydrolyzing agents (e.g., hydrochloric acid). Major products formed from these reactions include carbonyl compounds, amines, and sulfonic acids.

Scientific Research Applications

N-(3-Hydroxy-5-(methylthio)phenyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Hydroxy-5-(methylthio)phenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. The methanesulfonamide group can act as a nucleophile or electrophile in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects .

Comparison with Similar Compounds

N-(3-Hydroxy-5-(methylthio)phenyl)methanesulfonamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both hydroxy and methylthio groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H11NO3S2

Molecular Weight

233.3 g/mol

IUPAC Name

N-(3-hydroxy-5-methylsulfanylphenyl)methanesulfonamide

InChI

InChI=1S/C8H11NO3S2/c1-13-8-4-6(3-7(10)5-8)9-14(2,11)12/h3-5,9-10H,1-2H3

InChI Key

DEXBMTWDDAZYEH-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1)O)NS(=O)(=O)C

Origin of Product

United States

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